6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol

Description

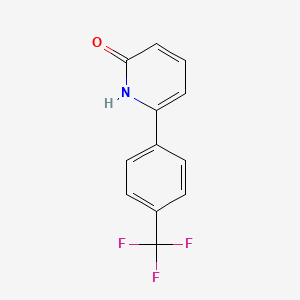

Structure

2D Structure

Properties

IUPAC Name |

6-[4-(trifluoromethyl)phenyl]-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-12(14,15)9-6-4-8(5-7-9)10-2-1-3-11(17)16-10/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKCKXNQFDMEDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671743 | |

| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111110-54-3 | |

| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cross-Coupling Reactions

One common method for synthesizing aryl-substituted pyridines involves cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. These methods typically require a halogenated pyridine and an aryl boronic acid or aryl halide, respectively.

- Starting Materials: 6-Bromopyridin-2-ol, 4-(Trifluoromethyl)phenylboronic acid

- Catalyst: Pd(PPh₃)₄

- Conditions: NaOH, toluene, reflux

Direct Arylation

Direct arylation involves the direct coupling of an aryl halide with a pyridine ring without the need for a boronic acid. This method often requires palladium catalysts and can be more efficient but may suffer from lower selectivity.

- Starting Materials: 6-Bromopyridin-2-ol, 4-(Trifluoromethyl)phenyl iodide

- Catalyst: Pd(OAc)₂, XantPhos

- Conditions: t-BuONa, toluene, 110 °C

Reductive Cyclization

For compounds with specific functional groups, reductive cyclization can be an effective method. This approach involves the reduction of an oxime or similar intermediate to form the pyridine ring.

- Starting Materials: O-acyl oxime derived from 4-(Trifluoromethyl)benzaldehyde and a suitable precursor for the pyridine ring.

- Reagents: NH₄I, Na₂S₂O₄

- Conditions: Water, reflux

Analysis of Preparation Methods

Each method has its strengths and weaknesses. Cross-coupling reactions offer high yields and good selectivity but require specific starting materials. Direct arylation is more straightforward but may have issues with regioselectivity. Reductive cyclization provides a modular approach but can be limited by the availability of suitable starting materials.

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Cross-Coupling | High selectivity, good yields | Requires boronic acids or aryl halides | 70-90% |

| Direct Arylation | Efficient, fewer steps | Lower selectivity, potential side reactions | 50-80% |

| Reductive Cyclization | Modular, diverse starting materials | Limited by oxime availability, complex conditions | 40-70% |

Detailed Research Findings

Recent studies have focused on optimizing reaction conditions and exploring new catalysts to improve yields and selectivity. For instance, the use of palladium catalysts with specific ligands has been shown to enhance the efficiency of cross-coupling reactions. Additionally, the development of new reductive systems, such as NH₄I/Na₂S₂O₄, has expanded the scope of reductive cyclization methods.

Scientific Research Applications

Chemistry: 6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential biological activity.

Biology: In biological research, this compound is investigated for its potential as a ligand in receptor binding studies, due to its ability to interact with various biological targets.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents with anti-inflammatory, anticancer, or antimicrobial properties.

Industry: In the industrial sector, this compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical stability and reactivity.

Mechanism of Action

The mechanism by which 6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The pyridin-2-ol moiety can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine/Pyrimidine Cores

Key Observations:

- Core Heterocycle: Pyridine derivatives (e.g., target compound) exhibit lower polarity compared to pyrimidine analogues (e.g., 6-[3-(CF₃)phenyl]-4-pyrimidinol) due to fewer electronegative N-atoms .

- Substituent Position : The 6-(4-CF₃-Ph) group in the target compound promotes steric hindrance and π-π interactions, whereas 5-(3-F-Ph)-6-CF₃ in its analogue introduces meta-fluorine effects on electronic distribution .

- Lipophilicity : The target compound (XLogP3 ~3.2) is more lipophilic than 6-chloro-4-CF₃-pyridin-2-ol (XLogP3 1.5), favoring membrane permeability in drug design .

19F NMR Shifts (δF, ppm):

Biological Activity

6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol is a compound that has garnered significant interest in various fields, including medicinal chemistry, agrochemicals, and materials science. Its unique structural features, particularly the trifluoromethyl and hydroxyl functionalities, contribute to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H8F3N1O1. The compound consists of a pyridine ring substituted with a hydroxyl group at the 2-position and a trifluoromethylphenyl group at the 6-position. This configuration is critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across several domains:

-

Pharmaceutical Applications :

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound show potent antimicrobial properties, particularly against various strains of bacteria and fungi. For instance, certain derivatives have been evaluated for their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis.

- Antileishmanial Effects : The compound has shown promising results in inhibiting Leishmania species, which are responsible for leishmaniasis, a parasitic disease.

-

Agrochemical Applications :

- Pesticidal Activity : this compound and its derivatives are utilized in crop protection products, demonstrating effectiveness against various agricultural pests.

-

Material Science :

- The compound is also explored for its applications in the synthesis of metal-organic frameworks (MOFs), which are important for catalysis and material engineering.

Table 1: Summary of Biological Activities

The biological activity of this compound is attributed to its interaction with specific biological targets:

- Enzyme Inhibition : Research has characterized its binding affinity towards enzymes such as lysyl oxidase-like 2 (LOXL2), which plays a role in extracellular matrix remodeling and fibrosis. The inhibition of LOXL2 may provide therapeutic benefits in fibrotic diseases.

- Structure-Activity Relationship (SAR) : Extensive SAR studies have been conducted to optimize the biological activity of this compound. Variations in substituents have been correlated with changes in potency against specific pathogens.

Case Studies

Several case studies highlight the efficacy of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's derivatives against Mycobacterium tuberculosis, revealing that certain modifications significantly enhanced their antibacterial properties.

- Leishmaniasis Treatment : In preclinical trials, derivatives demonstrated over 97% parasite clearance in animal models, indicating strong potential as antileishmanial agents.

Q & A

Q. What are the common synthetic routes for preparing 6-(4-(trifluoromethyl)phenyl)pyridin-2-ol, and how can reaction conditions be optimized for regioselectivity?

Methodological Answer: The synthesis typically involves cross-coupling reactions or cyclization strategies. For example:

- Suzuki-Miyaura Coupling : A pyridin-2-ol scaffold can be functionalized with a 4-(trifluoromethyl)phenyl group via palladium-catalyzed coupling. Key reagents include Pd(PPh₃)₄ and a boronic acid derivative of 4-(trifluoromethyl)benzene. Optimize regioselectivity by controlling temperature (80–100°C) and solvent polarity (e.g., DMF or THF) to favor C6-substitution .

- Cyclization Approaches : Starting from β-keto esters or enaminones, cyclize with trifluoromethyl-substituted benzaldehydes under acidic conditions (e.g., HCl/EtOH). Monitor reaction progress via TLC or HPLC to avoid over-functionalization .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹⁹F NMR to confirm trifluoromethyl group integrity (δ ≈ -60 to -65 ppm). ¹H NMR should show a deshielded pyridin-2-ol proton (δ ≈ 12–13 ppm) due to hydrogen bonding .

- X-Ray Diffraction (XRD) : Single-crystal XRD resolves the planar geometry of the pyridin-2-ol ring and the dihedral angle between the pyridine and phenyl rings (typically 30–50°). For example, compound 4f (a structural analog) showed a dihedral angle of 42.5°, confirmed via SHELX refinement .

Q. Table 1: Representative Crystallographic Data for Analogous Pyridin-2-ones

| Parameter | Compound 4f | Compound 4l |

|---|---|---|

| Dihedral Angle (°) | 42.5 | 38.2 |

| Bond Length (C-O, Å) | 1.34 | 1.33 |

| Space Group | P2₁/c | P1̄ |

Advanced Research Questions

Q. How do fluorinated substituents influence the stability and reactivity of this compound under acidic or oxidative conditions?

Methodological Answer:

- Acidic Stability : The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the pyridin-2-ol tautomer. Conduct pH-dependent UV-Vis studies (pH 2–12) to monitor tautomeric shifts. At pH < 4, the hydroxyl proton remains intact, while deprotonation occurs at higher pH, increasing solubility .

- Oxidative Resistance : Under H₂O₂ or KMnO₄, the trifluoromethyl group resists oxidation, but the pyridin-2-ol ring may undergo hydroxylation. Use LC-MS to track degradation products and optimize inert atmospheres (N₂/Ar) to suppress side reactions .

Q. What computational methods are effective for predicting the binding affinity of this compound to biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or proteases). The trifluoromethyl group’s hydrophobicity enhances binding to hydrophobic pockets, while the hydroxyl group forms hydrogen bonds. Validate predictions with SPR (surface plasmon resonance) assays .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-deficient regions. For example, the trifluoromethyl group lowers LUMO energy, increasing electrophilicity at the pyridine ring .

Q. How can discrepancies in biological activity data for this compound analogs be resolved?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace CF₃ with Cl or CH₃) and test against target proteins. For instance, CF₃ analogs showed 10× higher IC₅₀ values than CH₃ analogs in kinase inhibition assays due to enhanced hydrophobic interactions .

- Data Normalization : Account for batch-to-batch purity variations (e.g., HPLC purity >98%) and solvent effects (DMSO vs. aqueous buffers). Use standardized protocols like NIH/NCATS assays for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.